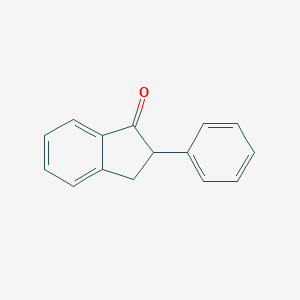

2-Phenyl-2,3-dihydro-1H-inden-1-one

Description

Contextualization within Indanone Chemistry

Indanones are a class of organic compounds characterized by an indane ring with a ketone group. hmdb.ca The core structure, 1-indanone (B140024), is a bicyclic compound consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. hmdb.cawikipedia.org This framework is found in numerous natural products and serves as a versatile building block in organic synthesis. nih.gov The properties and reactivity of indanones are influenced by the fusion of the aromatic and aliphatic rings, which imparts a degree of conformational rigidity and unique electronic characteristics.

2-Phenyl-2,3-dihydro-1H-inden-1-one is a derivative of 1-indanone where a phenyl group is substituted at the second position of the five-membered ring. This substitution significantly influences the molecule's stereochemistry and reactivity, making it a chiral compound and a subject of interest for stereoselective synthesis. The presence of the phenyl group also provides an additional site for chemical modification, expanding its synthetic utility.

Significance in Organic Synthesis and Medicinal Chemistry

The indanone scaffold is a privileged structure in medicinal chemistry, associated with a wide array of biological activities. nih.gov Derivatives of indanone have been investigated for their potential as kinase inhibitors, mast cell stabilizers, and smooth muscle relaxants, and have been applied in the development of treatments for diseases like cancer and Alzheimer's disease. nih.gov

The introduction of a phenyl group at the 2-position, as in this compound, offers opportunities to explore new chemical space and develop novel therapeutic agents. The phenyl group can engage in various intermolecular interactions, such as pi-stacking, which can be crucial for binding to biological targets. Synthetic methods to produce 2-phenyl-1-indanone and its derivatives are therefore of considerable interest to medicinal chemists.

In organic synthesis, this compound serves as a key intermediate for the construction of more complex molecular architectures. Its ketone functionality and the adjacent chiral center allow for a variety of chemical transformations, including reductions, additions, and cyclizations, often with a high degree of stereocontrol.

Overview of Research Trajectories

Research concerning this compound has followed several key trajectories. A primary focus has been the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. These methods often involve intramolecular cyclizations of suitable precursors. For instance, one approach involves the cyclization of 1,2-diphenylprop-2-en-1-one using trifluoromethanesulfonic acid. lookchem.com

Another significant area of investigation is the exploration of the chemical reactivity of this compound. This includes its use as a starting material for the synthesis of other complex molecules. For example, it can be transformed into various compounds such as alkenes, indenones, and lactones. researchgate.net

Furthermore, the potential applications of this compound and its derivatives in medicinal chemistry continue to be an active area of research. The structural similarity to known biologically active indanones motivates the synthesis and biological evaluation of new analogues.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H12O immograf.com |

| Molecular Weight | 208.26 g/mol |

| Melting Point | 77.5°C lookchem.com |

| Boiling Point | 334.7°C at 760 mmHg lookchem.com |

| Density | 1.162 g/cm³ lookchem.com |

| Appearance | Solid |

| IUPAC Name | This compound |

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLCRYNZYRSURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312469 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-12-8 | |

| Record name | 16619-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Phenyl 2,3 Dihydro 1h Inden 1 One

Established Synthetic Routes to the 2,3-Dihydro-1H-inden-1-one Scaffold

The construction of the 2,3-dihydro-1H-inden-1-one framework can be achieved through several distinct chemical transformations. These methods often involve the formation of a five-membered ring fused to a benzene (B151609) ring, incorporating a ketone functionality.

Friedel-Crafts Acylation Approaches

A foundational method for synthesizing cyclic ketones, including 1-indanones, is the intramolecular Friedel-Crafts acylation. beilstein-journals.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the cyclization of a phenyl-substituted acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring to form the fused ring system. sigmaaldrich.comlibretexts.org

For instance, the treatment of 3-phenylpropionic acid chloride with a Lewis acid promotes cyclization to yield 1-indanone (B140024). beilstein-journals.org This method is advantageous for its directness in forming the carbocyclic skeleton. However, the requirement of a stoichiometric amount of the Lewis acid catalyst is a notable drawback, as both the starting material and the ketone product can form complexes with it. organic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation for 1-Indanone Synthesis

| Starting Material | Catalyst | Product | Yield (%) | Reference |

| Phenylpropionic acid chloride | AlCl₃ | 1-Indanone | 90 | beilstein-journals.org |

| 3-(m-tolyl)propanoyl chloride | AlCl₃ | 6-Methyl-2,3-dihydro-1H-inden-1-one | High | masterorganicchemistry.com |

| 3-(p-methoxyphenyl)propanoyl chloride | AlCl₃ | 5-Methoxy-2,3-dihydro-1H-inden-1-one | High | masterorganicchemistry.com |

Condensation Reactions with 2,3-dihydro-1H-inden-1-one

The 2-phenyl-2,3-dihydro-1H-inden-1-one can be synthesized through condensation reactions involving the parent 1-indanone. One such approach is the aldol (B89426) condensation. An aldol condensation between benzaldehyde (B42025) and acetophenone (B1666503) can produce 1,3-diphenyl-2-propenone (chalcone). msu.edu Subsequent reactions can lead to the desired indanone structure. For example, a Nazarov reaction of a chalcone (B49325) derivative has been used to synthesize 3-phenyl-1-indanone, which can be a precursor to the 2-phenyl isomer. beilstein-journals.org

Palladium-Catalyzed Carbonylative Cyclization

Modern synthetic methods often employ transition-metal catalysis for improved efficiency and functional group tolerance. Palladium-catalyzed carbonylative cyclization has emerged as a powerful tool for the synthesis of indanones. acs.orgcapes.gov.brnih.gov This reaction typically involves the coupling of an unsaturated aryl iodide or triflate with carbon monoxide. acs.orgnih.gov The process is believed to proceed through a series of steps including oxidative addition of the aryl halide to a Pd(0) complex, CO insertion to form an acyl-palladium intermediate, intramolecular insertion of the alkene, and subsequent steps to yield the cyclized ketone. acs.orgnih.gov This methodology has been successfully applied to prepare a variety of indanone derivatives in moderate to excellent yields. acs.org

A proposed mechanism involves the reduction of Pd(OAc)₂ to the active Pd(0) catalyst, followed by oxidative addition of the organic halide. Coordination and insertion of carbon monoxide generate an acylpalladium intermediate, which then undergoes acylpalladation of the nearby double bond. A palladium β-hydride elimination and re-addition sequence forms a palladium enolate, which upon protonation, yields the indanone product. nih.gov

Rhodium-Catalyzed Tandem Carborhodium/Cyclization and Intramolecular Proton Shift

Rhodium catalysis offers another elegant pathway to substituted indanones. A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift reaction has been developed for the synthesis of 2,3-substituted indanones. organic-chemistry.org This method provides access to these structures under mild and sustainable conditions, often using water as the solvent and proceeding without the need for external ligands. organic-chemistry.org The reaction demonstrates compatibility with a wide range of functionalized internal alkynes. organic-chemistry.org Rhodium(III)-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals and diazo compounds has also been reported to yield highly functionalized indanones bearing a quaternary carbon at the β-position. rsc.org Other rhodium-catalyzed methods include the asymmetric isomerization of racemic α-arylpropargyl alcohols to chiral β-indanones and the annulative coupling of 9-benzoylcarbazoles with internal alkynes. acs.orgoup.com

Copper-Catalyzed Intramolecular Annulation

Copper-catalyzed reactions provide a cost-effective and less toxic alternative for the synthesis of indanone frameworks. A copper-catalyzed intramolecular annulation of simple 2-ethynylbenzaldehyde (B1209956) derivatives has been shown to produce 3-hydroxy-1-indanones in very good yields under mild conditions. organic-chemistry.org Another copper-catalyzed method involves the annulation–cyanotrifluoromethylation of 1,6-enynes to construct trifluoromethylated 1-indanones with an all-carbon quaternary center. nih.gov Furthermore, copper catalysis can be employed for the intramolecular cascade reaction of conjugated enynones to deliver substituted 1H-indenes, which can be related to the indanone scaffold. nih.gov

Nickel-Catalyzed Formal Exo-selective Carboacylation

Nickel catalysis has also been utilized in the synthesis of indanones. A nickel-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters furnishes 2-benzyl-2,3-dihydro-1H-inden-1-ones in good yields. organic-chemistry.org The reaction is initiated by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst, followed by alkene insertion into a Ni(II)-acyl bond. organic-chemistry.org Additionally, an intramolecular hydroacylation catalyzed by nickel(0)/N-heterocyclic carbenes has been developed for the formation of various 1-indanones. nih.gov

Indium(III) Triflate and Benzoic Acid Synergistic Catalysis

While specific research directly detailing the synergistic catalysis of indium(III) triflate and benzoic acid for the synthesis of this compound is not extensively documented in the provided results, the use of indium(III) triflate as a catalyst in related organic transformations is well-established. researchgate.net Indium(III) triflate is a Lewis acid known to promote various reactions, including the synthesis of heterocyclic compounds like xanthene-1,8(2H)-dione derivatives. researchgate.net It has been shown to be an efficient catalyst for the condensation of aldehydes with cyclic diketones. researchgate.net The synergistic effect with a Brønsted acid like benzoic acid could potentially enhance catalytic activity by activating different components of a reaction or by facilitating protonolysis steps.

Specific Synthesis of this compound

The direct synthesis of this indenone derivative can be accomplished through several strategic approaches, including multicomponent reactions and methods emphasizing green chemistry principles.

One-pot multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time. mdpi.com These strategies are highly valued in both academic and industrial settings. mdpi.com For instance, a one-pot, three-component synthesis of pyrazoles has been described involving the coupling of acid chlorides and terminal alkynes, followed by cyclocondensation with hydrazines. researchgate.net While not a direct synthesis of the target indenone, this illustrates the power of MCRs. A straightforward one-pot synthesis of a complex heterocyclic system, 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one, has been reported from the direct hydrazinolysis of a triketo ester. mdpi.com The development of similar MCRs for this compound would likely involve the condensation of a substituted benzaldehyde, a phenyl-containing component, and a suitable C2-synthon.

Green chemistry principles focus on designing chemical processes that are environmentally benign. This often involves the use of recyclable catalysts, safer solvents, and atom-economical reactions. mdpi.com A green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been developed using a reusable sulfonic acid-functionalized nanocatalyst. researchgate.net This method highlights the advantages of easy catalyst recovery and short reaction times. researchgate.net Similarly, the synthesis of 2H-indazoles and quinazolines has been achieved using copper oxide nanoparticles on activated carbon as a heterogeneous catalyst in a green solvent like PEG-400. nih.gov This approach emphasizes catalyst recyclability and gram-scale production capabilities. nih.gov The application of such principles to the synthesis of this compound could involve using a heterogeneous catalyst under solvent-free or green solvent conditions.

Derivatization and Functionalization Strategies of this compound

Once synthesized, the this compound core can be further modified to introduce diverse functionalities, enabling the exploration of its chemical space.

The carbonyl group in this compound is a key site for nucleophilic attack. masterorganicchemistry.com This reaction typically involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com A wide variety of nucleophiles can be employed, including organometallic reagents (like Grignards), hydrides, and cyanide ions. masterorganicchemistry.comyoutube.com The reversibility of the addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com For instance, the reaction with strong nucleophiles like Grignard reagents is generally irreversible, while additions of weaker nucleophiles can be reversible. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions on Carbonyl Compounds

| Nucleophile | Reagent(s) | Product Type |

| Hydride | NaBH₄, LiAlH₄ | Alcohol |

| Organometallic | R-MgBr, R-Li | Tertiary Alcohol |

| Cyanide | HCN, KCN | Cyanohydrin |

| Amine | RNH₂ | Imine |

This table provides general examples of nucleophilic additions to carbonyls and is not specific to this compound.

The aromatic ring of this compound is susceptible to electrophilic substitution, a fundamental reaction in aromatic chemistry. scisheets.co.uk This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, while preserving the aromatic character of the ring. fiveable.me The existing substituents on the benzene ring influence the rate and regioselectivity of the substitution. The phenyl group and the fused ring system will direct incoming electrophiles to specific positions (ortho, meta, or para). uci.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. fiveable.meyoutube.com

For example, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. scisheets.co.uk Halogenation, such as bromination or chlorination, often requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). uci.eduyoutube.com The choice of reaction conditions, including temperature and solvent, can significantly impact the outcome of these substitutions. fiveable.me

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product Functional Group |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | -Br or -Cl |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | -R |

This table provides general examples of electrophilic aromatic substitution reactions and is not specific to this compound.

Oxidation and Reduction Reactions

Oxidation-reduction reactions are fundamental transformations in organic chemistry that involve the transfer of electrons, altering the oxidation state of the atoms within a molecule. libretexts.orgyoutube.com For a ketone such as this compound, these reactions primarily target the carbonyl group (C=O).

Reduction Reactions: The reduction of the carbonyl group in this compound typically results in the formation of the corresponding secondary alcohol, 2-Phenyl-2,3-dihydro-1H-inden-1-ol. This transformation involves the addition of two hydrogen atoms across the C=O double bond. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule. The resulting alcohol introduces a new chiral center, leading to potential diastereomers.

Oxidation Reactions: The oxidation of a ketone like this compound is less straightforward than the oxidation of aldehydes or primary/secondary alcohols, as it requires the cleavage of a carbon-carbon bond. Strong oxidizing agents under harsh conditions can lead to the opening of the five-membered ring. The specific products would depend on the exact reagents and reaction conditions employed. For instance, a Baeyer-Villiger oxidation, using a peroxy acid, could theoretically convert the ketone into an ester or lactone, though this specific application to this compound is not extensively detailed in the provided context. In redox reactions, the substance that loses electrons is oxidized, while the substance that gains electrons is reduced. youtube.com

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

Cycloaddition reactions are powerful tools for constructing cyclic compounds. A notable example involving an indanone framework is the [3+2] cycloaddition of an azomethine ylide to generate complex spiro-pyrrolidine derivatives. nih.gov This type of reaction typically involves three components and proceeds with high diastereoselectivity.

A synthetic strategy has been reported for producing spiro-pyrrolidine compounds based on a benzofuran (B130515) scaffold via a [3+2] azomethine ylide cycloaddition. nih.gov Under mild conditions, these reactions can generate potentially bioactive compounds with a wide range of substrates, high yields (74-99%), and a diastereomeric ratio greater than 20:1. nih.gov While the specific substrate is a benzofuran derivative rather than this compound, the principle demonstrates the utility of cycloaddition reactions in creating complex spiro-heterocycles from related starting materials. Molecular docking simulations of the resulting compounds suggest potential bioactivities, such as antitumor properties, by binding to targets through hydrogen bonds. nih.gov

Schmidt Rearrangement for Heterocyclic Transformations

The Schmidt reaction is a versatile organic reaction that utilizes an azide (B81097), typically hydrazoic acid (HN₃), with a carbonyl derivative under acidic conditions to yield an amine or an amide, accompanied by the expulsion of nitrogen gas. wikipedia.org When applied to a ketone like this compound, the reaction provides a pathway to nitrogen-containing heterocyclic compounds, specifically lactams (cyclic amides).

The mechanism for ketones involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the azide to form an azidohydrin intermediate. libretexts.org This intermediate then dehydrates to form a diazoiminium ion. Subsequently, one of the groups attached to the original carbonyl carbon migrates to the nitrogen atom, leading to the loss of dinitrogen (N₂) and the formation of a nitrilium ion. libretexts.orgorganic-chemistry.org This ion is then attacked by water, and after tautomerization, yields the final amide product. wikipedia.org

In the case of this compound, two possible lactam products can be formed, depending on whether the phenyl-substituted carbon or the methylene (B1212753) group of the indane ring migrates. The regioselectivity of this rearrangement is influenced by the migratory aptitude of the respective groups. This reaction has proven valuable for the synthesis of complex nitrogen-containing heterocycles and has been applied in the synthesis of natural products. chimia.ch

Formation of Spiro-dihydrobenzofuran Derivatives

A specific synthetic route to novel indanone-based spiro-dihydrobenzofuran derivatives has been developed. tubitak.gov.tr This method begins with the synthesis of chalcone-like compounds, specifically (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. These intermediates are formed through a base-catalyzed Claisen-Schmidt condensation of 1-indanone with various benzaldehyde derivatives. tubitak.gov.tr

The key step is the manganese(III) acetate (B1210297) [Mn(OAc)₃]-mediated oxidative free-radical addition of dimedone to these chalcone-like compounds. This reaction yields two novel spiro-dihydrobenzofuran isomers in good yields. The isomers, which can be separated by column chromatography, are (3S)-6,6-dimethyl-3-aryl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione and (2'S)-6,6-dimethyl-2-aryl-6,7-dihydro-2H-spiro[benzofuran-3,2'-indene]-1',4(3'H,5H)-dione. tubitak.gov.tr Their structures are confirmed using NMR and IR spectroscopy, along with elemental analysis. tubitak.gov.tr

Table 1: Synthesis of Spiro-dihydrobenzofuran Derivatives

| Starting Material (Chalcone-like derivative) | Reagent | Product Isomers | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-(4-Chlorobenzylidene)-2,3-dihydro-1H-inden-1-one | Dimedone, Mn(OAc)₃ | Spiro-dihydrobenzofuran isomers | 40 | 172-175 |

Data sourced from a study on novel indanone-based spiro-dihydrobenzofuran derivatives. tubitak.gov.tr

Reactions Leading to Benzo-1,4-Oxazepine Derivatives

The synthesis of seven-membered heterocyclic rings like benzo-1,4-oxazepines from indanone precursors represents a significant structural transformation. Research has demonstrated the synthesis of a new derivative, [4-(2-phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione) benzaldehyde], through a cycloaddition reaction. journalijar.com While the specific starting material was not this compound, this work illustrates a pathway to a related benzoxazepine structure.

Another related synthesis involves the reaction of anthranilic acid with benzoyl chloride in pyridine (B92270) to produce 2-phenyl-4H-benzo[d] tubitak.gov.trorganic-chemistry.orgoxazin-4-one in high yield. ubaya.ac.id The mechanism involves a nucleophilic attack by the amine group of anthranilic acid on the carbonyl center of benzoyl chloride, followed by cyclization. ubaya.ac.id These examples highlight methodologies that can be explored for transforming indanone-based structures into larger, nitrogen- and oxygen-containing heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within the 2-Phenyl-2,3-dihydro-1H-inden-1-one molecule. The ¹H NMR spectrum of a related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, reveals characteristic signals that can be extrapolated to understand the structure of the target compound. psu.eduresearchgate.net For instance, the protons of the methylene (B1212753) groups in the indane structural element exhibit complex multiplets due to their diastereotopic nature. researchgate.net Specifically, in a similar indane system, the protons on C-3' appear as multiplets at approximately 2.98 and 3.08 ppm, while the protons on C-2' are observed as multiplets around 2.13 and 2.50 ppm. researchgate.net The proton at C-1' typically appears as a triplet. researchgate.net

Detailed analysis of a substituted 1-methyl-2-phenyl-2,3-dihydro-4(1H)-pyridinone, which shares structural similarities, shows that aromatic protons resonate in the downfield region, typically between 7.2 and 8.3 ppm, with their specific shifts and splitting patterns dictated by the substitution on the phenyl ring. westmont.edu The aliphatic protons on the dihydropyridinone ring show distinct signals, such as a doublet of doublets for the methylene protons and a triplet for the methine proton. westmont.edu

Table 1: Representative ¹H NMR Spectral Data for a Structurally Related Indane Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H on C-3' | 2.98, 3.08 | Multiplet |

| H on C-2' | 2.13, 2.50 | Multiplet |

| H on C-1' | 4.36 | Triplet |

| Aromatic H | 7.17 - 7.31 | Multiplet |

Data derived from a study on 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. In the analysis of a similar compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, quaternary carbon atoms are observed at chemical shifts of 143.7, 144.3, 145.6, 146.2, and 152.9 ppm. psu.edu The signal at 152.9 ppm is indicative of an alkyl-substituted olefinic carbon. psu.edu

For substituted 1-methyl-2-phenyl-2,3-dihydro-4(1H)-pyridinones, the carbonyl carbon (C=O) signal appears significantly downfield, often around 190 ppm. westmont.edu The carbons of the phenyl ring and the dihydropyridinone ring resonate at characteristic chemical shifts, for example, the N-methyl group appears at approximately 41.8 ppm, and the other aliphatic carbons are seen between 44.3 and 63.5 ppm. westmont.edu

Table 2: Representative ¹³C NMR Spectral Data for a Structurally Related Pyridinone Derivative

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl C | ~190.1 |

| Aromatic C | 127.8 - 140.1 |

| Aliphatic C | 41.8 - 63.5 |

| N-Methyl C | ~41.8 |

Data derived from a study on 1-methyl-2-phenyl-2,3-dihydro-4(1H)-pyridinones. westmont.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific analytical conditions. researchgate.net The mass spectrum reveals the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ions that provide structural information. For the parent compound, 1-indanone (B140024) (2,3-dihydro-1H-inden-1-one), the molecular weight is 132.16 g/mol . nist.govnist.gov The mass spectrum of 1-indanone shows a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an essential tool for the analysis of complex mixtures and for obtaining highly accurate mass measurements, which aids in determining the elemental composition of a compound. nih.gov This technique is particularly useful for non-volatile or thermally labile compounds. The high-resolution mass data allows for the confident identification of unknown compounds by comparing the measured mass to theoretical masses of potential structures. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. The IR spectrum of the related 1-indanone shows a strong carbonyl absorption. nist.govnist.gov Additionally, the spectrum will show absorptions for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹) of the phenyl and indanone rings, as well as aliphatic C-H stretching (around 2850-3000 cm⁻¹) from the dihydro-indenone moiety. In substituted 1-methyl-2-phenyl-2,3-dihydro-4(1H)-pyridinones, characteristic IR peaks are observed for the C=C and C=O bonds in the regions of 1561-1640 cm⁻¹. westmont.edu

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aliphatic C-H Stretch | 2850 - 3000 |

X-ray Crystallography for Structural Elucidation

In the study of 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, the indanone ring system was found to be nearly planar. researchgate.net The analysis revealed key structural parameters, which are essential for understanding the molecule's stereochemistry and potential intermolecular interactions. While direct data for this compound is absent, the data from this related structure serves to illustrate the detailed output from an X-ray crystallographic analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₆O |

| Temperature (K) | 150 |

| R-factor | 0.070 |

| Dihedral Angle Between Fused Rings (°) | 5.13 (14) |

| Dihedral Angle (Indanone to Phenyl Ring 1) (°) | 70.30 (12) |

| Dihedral Angle (Indanone to Phenyl Ring 2) (°) | 44.74 (13) |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, oxygen, and sulfur) within a chemical compound. nih.gov The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gaseous products (such as carbon dioxide, water, and nitrogen oxides) are quantitatively measured. nih.gov The results are used to determine the empirical formula of a new substance or to confirm the purity and composition of a synthesized compound by comparing the experimentally determined elemental percentages to the theoretically calculated values. nih.gov

For this compound, with the chemical formula C₁₅H₁₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. These theoretical values serve as a benchmark against which experimental results would be compared to verify the compound's identity and purity. While specific experimental data from academic literature is not provided, likely due to the compound's status as a research chemical for which suppliers may not perform full analytical characterization, the theoretical values are a critical component of its chemical identity. sigmaaldrich.com

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 86.51% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.81% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.68% |

| Total Molecular Weight (amu) | 208.26 |

Computational and Theoretical Investigations of 2 Phenyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity.

Geometry Optimization

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. cnr.ituni-muenchen.de This process determines the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. cnr.itresearchgate.net For 2-Phenyl-2,3-dihydro-1H-inden-1-one, this analysis would precisely define the spatial relationship between the indanone core and the phenyl substituent. While crystallographic data exists for similar compounds like 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, which provides experimental bond lengths and angles, specific optimized geometry data from DFT calculations for this compound is not present in the available literature. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. wikipedia.orgwuxiapptec.com A smaller gap generally implies higher reactivity. wikipedia.org For this compound, this analysis would identify the most probable sites for nucleophilic and electrophilic attack. However, specific calculated energy values for the HOMO, LUMO, and the energy gap for this compound are not documented in the searched scientific literature.

Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters provide a quantitative scale for predicting the chemical behavior of a molecule. No published study provides a table of these specific descriptors for this compound.

Mulliken Atomic Charges Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. uni-muenchen.dewikipedia.org It partitions the total electron density among the different atoms, providing insight into the electrostatic nature of the molecule and identifying charge distribution patterns. researchgate.net This information is crucial for understanding intermolecular interactions and reactive sites. While the methodology is standard, specific Mulliken charge values for each atom in this compound are not available in the reviewed literature.

Molecular Electrostatic Surface Potential (MESP) Plots

A Molecular Electrostatic Surface Potential (MESP) plot maps the electrostatic potential onto the constant electron density surface of a molecule. researchgate.netresearchgate.net This visualization tool is invaluable for predicting how a molecule will interact with other chemical species. youtube.com Different colors represent varying potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). An MESP plot for this compound would highlight the electron-rich area around the carbonyl oxygen and other regions susceptible to interaction, but specific MESP plots for this compound have not been published.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This simulation is widely used in drug discovery to understand and predict the binding affinity and mode of action of a potential drug molecule. nih.gov A study of 1-Indanone (B140024) derivatives as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) highlights the utility of docking for this class of compounds. nih.gov However, there are no specific molecular docking studies in the available literature that report on the interaction of this compound with any particular biological target.

Conformational Analysis and Dihedral Angles

The conformational flexibility of this compound is primarily determined by the rotational freedom of the phenyl group at the C2 position relative to the indanone core. The conformation of this class of molecules is crucial as it can significantly influence their biological activity and chemical reactivity.

In a structurally related compound, 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, the indanone ring system is reported to be nearly planar. nih.gov It is reasonable to infer that the five-membered ring of this compound also adopts a relatively planar conformation, with the primary conformational variability arising from the torsion angle of the C-C bond connecting the phenyl group to the indanone ring.

To illustrate the concept of dihedral angles in such a system, a hypothetical conformational analysis can be considered. The key dihedral angle would describe the rotation of the phenyl ring. The relative energies of different conformers (e.g., where the phenyl ring is coplanar or perpendicular to the indanone system) would determine the most stable structure.

| Hypothetical Conformer | Key Dihedral Angle (C1-C2-C-C_phenyl) | Relative Energy (kcal/mol) |

| Eclipsed | 0° | High |

| Gauche | 60° | Intermediate |

| Anti-periplanar | 180° | Low |

This table represents a generalized model for conformational analysis and is not based on specific experimental data for this compound.

Intermolecular Interactions (Hydrogen Bonding, C-H···π, π···π)

The crystal packing and intermolecular interactions of this compound are expected to be governed by a combination of weak non-covalent forces. Analysis of a similar crystal structure, that of 2-(diphenylmethylidene)-2,3-dihydro-1H-inden-1-one, reveals the absence of classical hydrogen bonding. Instead, the crystal packing is dominated by weak C-H···π and π–π interactions, which organize the molecules into a sheet-like structure. nih.gov

| Interaction Type | Description | Potential Atom Pairs Involved |

| C-H···π | An interaction between a C-H bond and a π-electron system. | C-H (aliphatic or aromatic) and Phenyl/Indanone π-system |

| π···π Stacking | An attractive interaction between two aromatic rings. | Phenyl-Phenyl, Phenyl-Indanone, Indanone-Indanone |

This table outlines the likely intermolecular interactions based on the analysis of a structurally related compound.

Tautomerism Analysis

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the most relevant form of tautomerism is keto-enol tautomerism. The keto form is the this compound itself, while the enol form would be 2-Phenyl-1H-inden-1-ol.

Studies on related 1-indanone derivatives suggest that the keto form is generally the more stable tautomer. The equilibrium between the keto and enol forms can be influenced by factors such as the electronic nature of substituents and the solvent. For instance, in many β-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond. However, in simple ketones like 1-indanone, the keto form typically predominates. Computational studies on similar systems have shown that the keto form is energetically more favorable. researchgate.net The stability of the keto tautomer in polar solvents can be further enhanced due to favorable hydrogen bonding interactions between the solvent and the keto isomer. orientjchem.org

The potential tautomeric equilibrium for this compound is depicted below:

This compound (Keto form) ⇌ 2-Phenyl-1H-inden-1-ol (Enol form)

While the enol form is a theoretical possibility, its concentration at equilibrium under normal conditions is expected to be very low.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The indanone scaffold is a recurring motif in numerous natural products and biologically active compounds. nih.govrsc.org The presence of both a reactive ketone group and an aromatic ring system makes 2-Phenyl-2,3-dihydro-1H-inden-1-one a versatile starting material for the construction of more complex molecular architectures. nih.govtudublin.ie Synthetic chemists have utilized this compound to create a variety of fused heterocyclic systems and other intricate organic structures. rsc.orgnih.gov

Various synthetic methodologies, such as the Nazarov cyclization of chalcones, have been employed to produce substituted indanones, which can then be further elaborated. nih.govbeilstein-journals.org For instance, 2-benzylidene-1-indanone (B110557) derivatives, which can be synthesized from 1-indanone (B140024) precursors, have shown strong cytotoxicity against several human cancer cell lines. nih.gov The strategic functionalization of the this compound core allows for the systematic exploration of chemical space and the development of novel compounds with tailored properties.

Ligand in Coordination Chemistry

The utility of indanone derivatives extends into the field of coordination chemistry, where they can function as ligands for transition metals. researchgate.netnih.gov The carbonyl group and the aromatic phenyl ring of this compound and its derivatives can coordinate with metal centers, leading to the formation of stable metal complexes. These complexes can exhibit interesting electronic and catalytic properties. researchgate.net For example, derivatives of 2-benzylidene-1-indanone have been used as bidentate ligands for the preparation of iron(III), vanadium(IV), and copper(II) complexes. researchgate.net These metal complexes have been investigated for their potential applications in electronic devices due to their semiconductor characteristics. researchgate.net

The ability to introduce various substituents onto the indanone or the phenyl ring allows for the fine-tuning of the ligand's steric and electronic properties, which in turn can influence the catalytic activity and selectivity of the resulting metal complexes. nih.gov

Precursor for Specialty Chemicals and Materials (e.g., Polymers and Resins)

The reactivity of the ketone functionality in this compound opens up possibilities for its use as a monomer or a precursor in the synthesis of specialty polymers and resins. While specific examples of polymers derived directly from this compound are not extensively documented, the general reactivity of ketones allows for their incorporation into polymer backbones through various polymerization techniques. For instance, anionic polymerization is a common method for preparing polymers from monomers with susceptible functional groups. google.com

The indanone moiety, when incorporated into a polymer chain, could impart unique thermal and mechanical properties to the resulting material. Furthermore, the potential for functionalization of the aromatic rings provides a handle for cross-linking or for the attachment of other chemical entities, leading to the development of advanced materials such as specialty resins with tailored properties.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The indanone structural unit is a key component in a variety of pharmacologically active compounds. nih.govresearchgate.net Consequently, this compound serves as a valuable intermediate in the synthesis of potential therapeutic agents and agrochemicals. nih.govguidechem.com For example, indanone derivatives are precursors to drugs like Donepezil, used in the treatment of Alzheimer's disease. rsc.org The synthesis of various bioactive indanone derivatives has been explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents. nih.govresearchgate.net

In the field of agrochemicals, heterocyclic compounds derived from indanone precursors have been investigated for their fungicidal and insecticidal activities. researchgate.netnih.gov The synthesis of substituted 2-phenyl-1H-indoles from acetophenones (which can be related to the indanone structure) has been shown to yield compounds with antifungal properties. researchgate.net The ability to readily modify the structure of this compound makes it an attractive starting point for the development of new and effective pharmaceutical and agrochemical products.

Catalyst and Solvent Recycling in Synthetic Protocols

The development of sustainable chemical processes is a major focus in modern organic synthesis, with an emphasis on the recycling of catalysts and solvents. researchgate.netaau.dk While specific studies detailing the use of this compound in recyclable catalytic systems are not prominent, the general principles of catalyst immobilization and reuse can be applied to its derivatives. For instance, indanone-based ligands can be anchored to solid supports, allowing for the easy separation and recycling of the metal catalyst after a reaction. researchgate.net

The use of heterogeneous catalysts is advantageous as they can be recovered from reaction mixtures and reused, reducing both economic and environmental costs. researchgate.net The development of recyclable catalytic systems based on indanone scaffolds holds promise for greener and more efficient synthetic methodologies.

Medicinal Chemistry and Biological Activity of 2 Phenyl 2,3 Dihydro 1h Inden 1 One Derivatives

General Overview of Indenone Class Biological Activities

The indenone scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide array of pharmacological activities. nih.govresearchgate.net Derivatives of 1-indanone (B140024), a closely related parent structure, have demonstrated a broad spectrum of biological actions, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.orgresearchgate.net Furthermore, these compounds have been investigated for their potential in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides. beilstein-journals.orgresearchgate.net The versatility of the indenone core allows for structural modifications that can lead to compounds with diverse therapeutic applications. nih.govresearchgate.net This has made the indenone class a significant area of interest for the development of new pharmaceutical agents. nih.govresearchgate.net

Antimicrobial Properties

Derivatives of the 2-phenyl-2,3-dihydro-1H-inden-1-one scaffold have been a subject of investigation for their potential antimicrobial properties, exhibiting activity against both bacterial and fungal pathogens. researchgate.net

Studies have shown that certain this compound derivatives possess notable antibacterial activity. For instance, fluorinated chalcone (B49325) derivatives of 2,3-dihydro-1H-inden-1-one have been screened for their in-vitro antibacterial effects. researchgate.net One such derivative, (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1), was found to be an effective antibacterial agent against both Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, Escherichia coli and Proteus vulgaris. researchgate.net In a comparative study, TFMBD-1 demonstrated greater antibacterial efficacy than a similar derivative, (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2). researchgate.net

While direct comparisons with standard antibiotics are not always provided, the demonstrated activity of these compounds highlights their potential as a basis for the development of new antibacterial agents. Further research into the structure-activity relationships of these derivatives could lead to the identification of more potent and selective antibacterial compounds.

The antifungal potential of this compound derivatives has also been explored. The same fluorinated chalcone derivatives mentioned above were evaluated for their activity against Aspergillus niger and Candida albicans. researchgate.net The compound (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) was identified as a more effective antifungal agent compared to (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2). researchgate.net This suggests that the nature of the substituent on the phenyl ring plays a crucial role in determining the antifungal potency of these compounds. The activity against these common fungal pathogens indicates that this compound derivatives are a promising scaffold for the development of novel antifungal therapies.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) | S. aureus, B. subtilis, E. coli, P. vulgaris | Effective antibacterial agent |

| (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) | A. niger, C. albicans | Effective antifungal agent |

| (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) | S. aureus, B. subtilis, E. coli, P. vulgaris | Less effective antibacterial agent than TFMBD-1 |

| (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) | A. niger, C. albicans | Less effective antifungal agent than TFMBD-1 |

Anticancer and Antitumor Potential

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. researchgate.netnih.gov A number of derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. researchgate.netnih.gov

One study focused on the synthesis of 2-[3/4-(2-substituted phenyl-2-oxoethoxy)benzylidene]-6-substituted-2,3-dihydro-1H-inden-1-one derivatives and their subsequent evaluation for anticancer activity. researchgate.net Among the synthesized compounds, one derivative, compound 8e, demonstrated significant growth inhibition at concentrations ranging from 0.411 to 2.8 μM in a five-dose test. researchgate.net Another compound from this series, 3e (2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide), exhibited the highest growth inhibition against leukemia (61.47%), non-small cell lung cancer (79.31%), and breast cancer (62.82%) cell lines in the initial screening. researchgate.net

In a different study, a series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. nih.gov Compound 12d from this series was identified as the most potent derivative, exhibiting antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.gov This compound was found to bind to the colchicine site on tubulin, thereby inhibiting tubulin polymerization. nih.gov Furthermore, compound 12d was shown to induce cell cycle arrest at the G2/M phase and stimulate apoptosis. nih.gov

These findings underscore the potential of this compound derivatives as a valuable class of compounds for the development of new anticancer therapies.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Lines | Key Findings |

|---|---|---|

| Compound 8e | Various | Inhibited growth at concentrations from 0.411 to 2.8 μM. researchgate.net |

| Compound 3e (2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide) | Leukemia, Non-small cell lung cancer, Breast cancer | High growth inhibition percentages in initial screening. researchgate.net |

| Compound 12d | A549, Hela, H22, K562 | Most potent antiproliferative activity with IC50 values of 0.087, 0.078, 0.068, and 0.028 µM, respectively. nih.gov |

Anti-inflammatory Properties

The 1-indanone scaffold, from which this compound is derived, is known to be a core structure in compounds with anti-inflammatory properties. beilstein-journals.orgresearchgate.net Research has been conducted on various derivatives to explore their potential in mitigating inflammatory processes. For instance, a series of isoxazole fused 1-indanones were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats. beilstein-journals.org Several of these derivatives exhibited stronger inhibition of paw edema than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.net

While direct studies on the anti-inflammatory properties of this compound itself are not extensively detailed in the provided context, the established anti-inflammatory potential of the broader 1-indanone class suggests that derivatives of this compound could also possess significant anti-inflammatory activity. beilstein-journals.orgresearchgate.net Further investigation into this specific subclass is warranted to fully elucidate their therapeutic potential in inflammatory conditions.

Potential in Neurological Disorders Research

Derivatives of the indenone class have shown promise in the field of neurological disorders research, particularly in the context of Alzheimer's disease. nih.govresearchgate.net The 1-indanone moiety is a key structural component of donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease. nih.govresearchgate.net This has spurred interest in the development of other indanone derivatives as potential therapeutic agents for neurodegenerative conditions.

More specifically, 2-benzylidene-1-indanone (B110557) derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are important targets in the treatment of Alzheimer's disease. mdpi.com One such derivative, 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, demonstrated potent dual inhibitory activity. mdpi.com Furthermore, methoxy-substituted 2-benzylidene-1-indanone derivatives have been explored as antagonists for the A1 and/or A2A adenosine receptors, which are implicated in conditions like Parkinson's disease. nih.gov

The ability of these compounds to interact with multiple targets relevant to neurodegenerative diseases suggests that the this compound scaffold is a valuable starting point for the design of novel drugs for neurological disorders.

Enzyme Inhibition Studies (e.g., DNA gyrase, Chymotrypsin, Tyrosinase)

Derivatives of the this compound framework have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a crucial target for antibacterial agents. mdpi.commdpi.com It is a heterotetramer composed of two GyrA and two GyrB subunits. researchgate.net While specific studies on this compound derivatives directly targeting DNA gyrase are not extensively detailed in the provided results, the broader class of indanone derivatives has been explored for various biological activities, suggesting a potential avenue for future antibacterial research. The inhibition of this enzyme disrupts DNA replication and transcription, leading to bacterial cell death. mdpi.com

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing depigmentation agents. nih.gov Novel chalcone-like derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. Two hydroxyl-substituted compounds, in particular, showed significant, dose-dependent inhibition of the diphenolase activity of tyrosinase. nih.gov Their inhibitory activities were found to be much higher than that of the standard inhibitor, kojic acid. nih.gov Kinetic analysis revealed that the inhibition was reversible and competitive in nature. nih.gov

| Compound | Tyrosinase Inhibition IC₅₀ (µM) | Inhibition Type | Inhibition Constant (Ki) (µM) | Reference |

|---|---|---|---|---|

| Hydroxy Derivative 1 | 12.3 | Competitive | 10.3 | nih.gov |

| Hydroxy Derivative 2 | 8.2 | Competitive | 8.7 | nih.gov |

| Kojic Acid (Control) | 27.5 | - | - | nih.gov |

Receptor Binding Studies (e.g., D2-like Dopamine Receptors)

The interaction of novel chemical entities with neurotransmitter receptors is a cornerstone of neuropharmacology. Dopamine receptors, which are G protein-coupled receptors (GPCRs), are divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.govmdpi.comnih.gov The D2-like receptors, in particular, are significant targets for drugs treating neurological and psychiatric disorders.

While direct binding data for this compound derivatives on D2-like receptors is not specified in the search results, the evaluation of novel compounds for D2 receptor affinity is a common strategy in drug discovery. nih.gov For instance, studies on other heterocyclic scaffolds, such as N-phenylpiperazine analogs and 3,4-dihydroquinolin-2(1H)-one derivatives, have been conducted to determine their binding affinities (Ki values) at human D2 and D3 dopamine receptors through competitive radioligand binding assays. nih.govmdpi.com Such studies are crucial for identifying subtype-selective ligands that may offer improved therapeutic profiles. mdpi.com

Fluorescent Chemosensor Applications (e.g., for Cu²⁺ ions)

Certain derivatives of the indene scaffold have been developed as fluorescent chemosensors, which are molecules designed to detect specific ions or molecules through changes in their fluorescence properties. These sensors have practical applications in environmental monitoring and biological imaging.

Specifically, derivatives based on 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione have been shown to act as highly sensitive and selective fluorescent chemosensors for paramagnetic copper(II) (Cu²⁺) ions. researchgate.net These compounds exhibit a "turn-on" fluorescence response in the presence of Cu²⁺, a mechanism attributed to intramolecular charge transfer from the ligand to the metal. researchgate.net The selectivity for Cu²⁺ was demonstrated over a range of other cations. researchgate.net Furthermore, fluorescence microscopy experiments have confirmed that these chemosensors can be utilized as probes for detecting Cu²⁺ in living cells. researchgate.net

| Chemosensor | Target Ion | Response Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione derivative | Cu²⁺ | Fluorescence turn-on | High sensitivity and selectivity | researchgate.net |

| 2-(2-(4-methoxyphenyl)hydrazono)-1H-indene-1,3(2H)-dione derivative | Cu²⁺ | Fluorescence turn-on | Applicable for detecting Cu²⁺ in living cells | researchgate.net |

Structure-Activity Relationships and Pharmacophore Development

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it guides the design of more potent and selective drug candidates. For derivatives of 2-benzylidene-2,3-dihydro-1H-inden-1-one, SAR studies have been conducted to develop potential therapeutics for inflammatory bowel disease (IBD). researchgate.net These studies have identified key structural features that contribute to their inhibitory effects on TNF-α-induced inflammatory processes. researchgate.net

Similarly, for 2-benzylidene-1-indanone derivatives developed as anti-inflammatory agents, preliminary SAR analyses have been performed. scienceopen.com For example, it was found that introducing di- or trimethoxy groups on the benzylidene ring (ring B) led to a significant decrease in inhibitory activity against IL-6 or TNF-α. scienceopen.com In another study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors, changing a trimethoxy substitution to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group resulted in a marked decrease in antiproliferative activity. nih.gov These insights are crucial for developing pharmacophore models that define the essential structural requirements for biological activity.

Pharmacokinetics and Pharmacodynamics Research

The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is essential for the development of viable therapeutic agents. Research on the pharmacokinetics of 2-phenyl-1,3-indandione, a closely related compound, was conducted in rats following intravenous and oral administration. nih.gov The results suggested that its pharmacokinetic profile could be described by a non-linear, open two-compartment model. nih.gov Such studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of a compound, which is vital for its translation into a clinical setting.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of new and efficient synthetic routes to 2-phenyl-2,3-dihydro-1H-inden-1-one and its derivatives is a perpetual area of interest for organic chemists. Future research could focus on:

C-H Activation Strategies: Exploring direct C-H functionalization of simpler starting materials to construct the indanone core could offer a more atom-economical and environmentally benign approach.

Decarbonylative Pathways: Investigating novel decarbonylation and β-hydride elimination pathways from suitable precursors could provide alternative and efficient synthetic entries. utexas.edu

"Cut and Sew" Reactions: Developing "cut and sew" type reactions with less strained substrates could lead to more general and synthetically useful transformations for accessing this and related scaffolds. utexas.edu

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound, particularly for reactions that are difficult to manage in batch processes.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future work could involve:

Computational Modeling: Utilizing density functional theory (DFT) and other computational tools to model transition states and reaction pathways can provide valuable insights into the mechanistic details of reactions, such as the oxidative Ritter-type reaction where enolization is a key step. chinesechemsoc.org

Kinetic Studies: Detailed kinetic analyses of reactions, such as the release of hydrogen atoms from related dihydrogen donors, can help elucidate rate-determining steps and the influence of various parameters on reaction outcomes. acs.org

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, including in-situ monitoring, can help identify and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Development of Chiral Derivatives and Enantioselective Synthesis

The synthesis of enantiomerically pure derivatives of this compound is of paramount importance, particularly for applications in medicinal chemistry and catalysis. Future research is expected to focus on:

Asymmetric Catalysis: The development of novel chiral catalysts, including those based on transition metals like nickel and palladium, for the asymmetric α-arylation of ketones is a promising area. nih.gov The use of chiral porous organic polymers (POPs) as catalyst supports is also an emerging field. dtu.dk

Chiral Carbocation Catalysis: Exploring the use of chiral carbocations as Lewis acid catalysts in reactions like the Diels-Alder reaction presents a potential new approach for asymmetric synthesis. diva-portal.org

Enantioselective Separation: Developing more efficient and scalable methods for the chiral resolution of racemic mixtures of this compound and its derivatives remains a valuable endeavor. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common technique used for this purpose. dtu.dkgoogle.com

Exploration of New Biological Targets and Therapeutic Applications

While some derivatives of the indanone scaffold have been investigated for their biological activities, a vast landscape of potential therapeutic applications remains unexplored. Future research could target:

Expanded Biological Screening: Screening libraries of this compound derivatives against a wider range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic leads.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of the biological activity of the resulting analogs will be crucial for optimizing potency and selectivity.

Drug Delivery Systems: Investigating the use of these compounds in the development of targeted drug delivery systems could enhance their therapeutic efficacy and reduce off-target effects.

Application in Advanced Materials and Nanoscience

The unique structural and electronic properties of the this compound framework make it an attractive building block for the creation of novel materials with advanced functionalities. Future research directions include:

Organic Electronics: Incorporating the indanone moiety into conjugated polymers could lead to new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nanoscience: The use of this compound derivatives as ligands for the synthesis of metal nanoparticles or as components of self-assembled monolayers could open up new possibilities in nanoscience and nanotechnology.

Sensor Development: Functionalizing the indanone core with specific recognition units could lead to the development of novel chemosensors for the detection of various analytes.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves Friedel-Crafts acylation or aldol-like cyclization. For example, phosphine-catalyzed intramolecular aldol reactions can construct the indenone core, as seen in analogous compounds . Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or organocatalysts for regioselectivity.

- Temperature control : Elevated temperatures (80–120°C) favor cyclization but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity, as noted in commercial standards .

Q. How can researchers employ spectroscopic techniques to confirm the structure and identify impurities?

- NMR spectroscopy :

- ¹H NMR : Look for characteristic signals: aromatic protons (δ 7.0–8.0 ppm), diastereotopic protons on the dihydro fragment (δ 2.5–3.5 ppm, split into multiplets) .

- ¹³C NMR : Carbonyl carbon (C=O) at δ ~200 ppm and sp² carbons in the phenyl ring (δ 120–140 ppm) .

- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₂O: 208.0888) . Impurities (e.g., unreacted precursors) appear as additional peaks in LC-MS.

Q. What crystallographic approaches are recommended for determining molecular conformation?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement and SHELXS/SHELXD for structure solution .

- Key parameters :

- Resolve the phenyl ring orientation relative to the indenone plane.

- Analyze torsion angles (e.g., C1-C2-C3-C4) to confirm non-planarity due to steric hindrance .

- Compare with DFT-optimized geometries to validate experimental data .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and crystallographic data?

- Adjust computational models : Incorporate dispersion corrections (e.g., DFT-D3) to account for van der Waals interactions affecting phenyl group orientation .

- Evaluate solvent effects : Use implicit solvent models (e.g., PCM) to mimic crystal packing forces absent in gas-phase calculations .

- Validate with torsion angle libraries : Cross-reference with similar indenone derivatives (e.g., 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one) .

Q. How does steric hindrance from the phenyl group influence reactivity?

- Organocatalytic reactions : The phenyl group directs electrophilic attacks to less hindered positions (e.g., para to the ketone).

- Example : In Michael additions, bulky substituents reduce reaction rates but enhance stereoselectivity. Use low-temperature kinetics to quantify steric effects .

Q. Methodological considerations for analyzing tautomeric equilibria under solvent variation

- Solvent polarity : In polar aprotic solvents (DMSO), keto-enol tautomerism is suppressed; in protic solvents (MeOH), enol stabilization occurs via hydrogen bonding.

- ¹H NMR titration : Monitor enolic proton (δ ~12–14 ppm) disappearance in D₂O exchange experiments .

- Variable-temperature NMR : Track equilibrium shifts (e.g., coalescence temperature for tautomeric interconversion) .

Q. Designing isotope-labeling experiments for metabolic stability studies

- ¹³C-labeling : Introduce ¹³C at the carbonyl carbon (C1) to track metabolic reduction to alcohol derivatives via ¹³C NMR .

- ²H-labeling : Deuterium at the benzylic position (C2) slows oxidative metabolism; use LC-MS/MS to quantify deuterium retention in vitro .

Q. Advanced statistical methods for interpreting contradictory bioactivity data

- Multivariate analysis : Apply principal component analysis (PCA) to identify assay-specific variables (e.g., cell membrane permeability vs. target binding affinity).

- Dose-response normalization : Use Hill equation modeling to account for potency variations across cell lines .

Q. Optimizing HPLC-MS parameters for diastereomer separation

Q. Computational modeling for binding mode elucidation

- Molecular docking : Dock the compound into NADPH oxidase (PDB: 2CDU) using AutoDock Vina; prioritize poses with phenyl ring π-stacking to His residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.